DRP1i27 (dihydrochloride)
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Overview
Description
DRP1i27 (dihydrochloride) is a potent inhibitor of human dynamin-related protein 1 (Drp1), a large GTPase regulator of mitochondrial dynamics. This compound binds to the GTPase site of Drp1, forming hydrogen bonds with Gln34 and Asp218 . DRP1i27 (dihydrochloride) targets Drp1-mediated mitochondrial fission in cell line models and protects against simulated ischemia-reperfusion injury .
Preparation Methods
The synthetic routes and reaction conditions for DRP1i27 (dihydrochloride) are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of hydrogen bonds with specific amino acids in the GTPase site of Drp1 .
Chemical Reactions Analysis
DRP1i27 (dihydrochloride) primarily undergoes binding reactions with the GTPase site of Drp1. This binding inhibits the GTPase activity of Drp1, leading to an increase in the cellular networks of mitochondria in human and mouse fibroblasts . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary mode of action is through direct binding and inhibition of Drp1 .
Scientific Research Applications
DRP1i27 (dihydrochloride) has several scientific research applications, particularly in the fields of biology and medicine. It is used to study mitochondrial dynamics and the role of Drp1 in various pathophysiological processes . The compound has been shown to protect against simulated ischemia-reperfusion injury in cell line models, making it a valuable tool for research into cardiovascular diseases . Additionally, DRP1i27 (dihydrochloride) is used to investigate the effects of mitochondrial fission and fusion on cellular health and disease .
Mechanism of Action
The mechanism of action of DRP1i27 (dihydrochloride) involves its binding to the GTPase site of Drp1, forming hydrogen bonds with Gln34 and Asp218 . This binding inhibits the GTPase activity of Drp1, leading to an increase in the cellular networks of mitochondria . The compound exerts its effects by targeting Drp1-mediated mitochondrial fission, which is a critical process in maintaining mitochondrial health and function .
Comparison with Similar Compounds
DRP1i27 (dihydrochloride) is unique in its ability to directly bind to the human isoform 3 of Drp1 via surface plasmon resonance and microscale thermophoresis . Similar compounds include Mdivi-1, which is also a Drp1 inhibitor but has been reported to have off-target effects and varying binding affinities . Other analogues of DRP1i27 have been identified and screened, but none have displayed greater affinity to human Drp1 isoform 3 than DRP1i27 .
Properties
Molecular Formula |
C20H28Cl2N6O |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride |
InChI |
InChI=1S/C20H26N6O.2ClH/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18;;/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24);2*1H/t15-,16+;;/m0../s1 |
InChI Key |
AIKSENSXOKTNOB-SLAHTUFOSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl |
Canonical SMILES |
CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl |
Origin of Product |
United States |
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